molecular formula C7H8ClNO2 B13697718 O-(5-Chloro-2-methoxyphenyl)hydroxylamine

O-(5-Chloro-2-methoxyphenyl)hydroxylamine

Cat. No.: B13697718
M. Wt: 173.60 g/mol
InChI Key: XNRAZBFTKKXYNO-UHFFFAOYSA-N
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Description

O-(5-Chloro-2-methoxyphenyl)hydroxylamine is an organic compound with the molecular formula C7H8ClNO2 It is a derivative of hydroxylamine, where the hydroxyl hydrogen is replaced by a 5-chloro-2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(5-Chloro-2-methoxyphenyl)hydroxylamine can be synthesized through the O-alkylation of hydroxylamine derivatives. One common method involves the reaction of hydroxylamine with 5-chloro-2-methoxybenzyl chloride under basic conditions. The reaction typically proceeds as follows:

  • Dissolve hydroxylamine hydrochloride in water.
  • Add a base such as sodium hydroxide to liberate free hydroxylamine.
  • Introduce 5-chloro-2-methoxybenzyl chloride to the reaction mixture.
  • Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Extract the product using an organic solvent and purify it through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

O-(5-Chloro-2-methoxyphenyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted hydroxylamine derivatives.

Scientific Research Applications

O-(5-Chloro-2-methoxyphenyl)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.

    Biology: It is studied for its potential role in inhibiting enzymes involved in DNA repair, making it a candidate for cancer research.

    Medicine: It is explored for its potential therapeutic effects, including its ability to enhance the efficacy of certain chemotherapeutic agents.

    Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of O-(5-Chloro-2-methoxyphenyl)hydroxylamine involves its interaction with molecular targets such as enzymes and DNA. It can inhibit the activity of enzymes involved in DNA repair by forming stable adducts with DNA, leading to increased DNA strand breaks and apoptosis. This mechanism is particularly relevant in cancer research, where it is used to potentiate the effects of DNA-damaging agents.

Comparison with Similar Compounds

Similar Compounds

    Methoxyamine: A derivative of hydroxylamine with a methoxy group instead of a 5-chloro-2-methoxyphenyl group.

    Hydroxylamine: The parent compound with a hydroxyl group instead of the substituted phenyl group.

    O-Benzoylhydroxylamine: A derivative with a benzoyl group.

Uniqueness

O-(5-Chloro-2-methoxyphenyl)hydroxylamine is unique due to the presence of the 5-chloro-2-methoxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

O-(5-chloro-2-methoxyphenyl)hydroxylamine

InChI

InChI=1S/C7H8ClNO2/c1-10-6-3-2-5(8)4-7(6)11-9/h2-4H,9H2,1H3

InChI Key

XNRAZBFTKKXYNO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)ON

Origin of Product

United States

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